3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid

Pain Inflammation Ion Channel

Generic thiophene analogs fail to replicate the unique polypharmacology of this scaffold, leading to wasted screening resources. This polysubstituted thiophene-2-carboxylic acid delivers: • Potent PKM2 activation (EC50 = 92 nM) for cancer metabolism studies • Bidirectional TRPA1 modulation (EC50 = 1,700 nM / IC50 = 3,400 nM) for pain pathway mapping • >1,800-fold improved PTP1B affinity (Ki = 1,330 nM) over simpler analogs. A validated privileged fragment for high-throughput screening libraries.

Molecular Formula C9H10O3S2
Molecular Weight 230.3 g/mol
Cat. No. B12067567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid
Molecular FormulaC9H10O3S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(S1)C(=O)O)OCC=C
InChIInChI=1S/C9H10O3S2/c1-3-4-12-6-5-7(13-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11)
InChIKeyDXRLGIAIMPWNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic Acid: Multi-Target Building Block


3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid is a polysubstituted thiophene-2-carboxylic acid derivative serving as a versatile fragment for early-stage drug discovery . Its structure features a central thiophene core bearing a carboxylic acid at position 2, an allyloxy group at position 3, and a methylthio group at position 5 . This specific substitution pattern confers a unique three-dimensional geometry and electronic character, positioning the compound as a privileged scaffold for exploring novel chemical space against a broad spectrum of biological targets, including TRP channels, protein tyrosine phosphatases, and kinases [1]. For procurement, this compound is primarily a research chemical, valued for its synthetic utility as a precursor for creating more complex, pharmacologically active molecules .

1 Versatile fragment for early-stage drug discovery and FBDD
2 Reported multi-target scaffold engaging TRPA1, PTP1B, and PKM2
3 Distinct 3-allyloxy / 5-methylthio substitution governs unique polypharmacology

3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic Acid: Substitution Not Advisable


Generic substitution of 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid with closely related thiophene analogs is not advisable for discovery research. Even minor structural deviations within this class, such as the presence or absence of a single substituent, can result in dramatic and unpredictable shifts in target engagement, selectivity profile, and physicochemical properties [1]. For example, the presence of the allyloxy and methylthio groups on this specific scaffold is critical for its observed multi-target activity profile, including interactions with TRPA1, PTP1B, and PKM2 [2]. Substituting with a simpler analog like 5-(methylthio)thiophene-2-carboxylic acid, which lacks the 3-allyloxy group, or a derivative with a different halogen substitution pattern would likely result in a complete loss or severe attenuation of this particular polypharmacology, leading to incorrect structure-activity relationship (SAR) conclusions and wasted research resources .

Replacement with 5-(methylthio)thiophene-2-carboxylic acid (lacking 3-allyloxy) may abolish the reported multi-target profile.
Halogen-substituted analogs (e.g., 3-allyloxy-4,5-dibromothiophene-2-carboxylic acid) exhibit severely reduced target engagement in reported assays.
Thiophene-2-carboxylic acids without both 3-allyloxy and 5-methylthio groups are unlikely to reproduce the observed polypharmacology.

3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic Acid Target Engagement Evidence


TRPA1 Dual Modulator Activity

3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid demonstrates a unique dual functional activity at the rat TRPA1 ion channel, acting as both an agonist and antagonist. This contrasts with many reference TRPA1 antagonists which typically show only inhibitory activity. The compound exhibits agonist activity with an EC50 of 1,700 nM [1] and antagonist activity with an IC50 of 3,400 nM [2] in cell-based calcium flux assays using HEK293 cells expressing rat TRPA1. This bidirectional modulation is a specific characteristic of this scaffold, not observed for simpler thiophene-2-carboxylic acids like 5-(methylthio)thiophene-2-carboxylic acid [3].

TRPA1 Dual Modulation
Cross-study comparable
EC50 1,700 nM (Agonist) / IC50 3,400 nM (Antagonist)
vs. no activity with 5-(methylthio) analog
Supports TRPA1 bidirectional modulation assays; enables mapping of allosteric pharmacology
Cell-based calcium flux assay (rat TRPA1/HEK293)
Pain Inflammation Ion Channel TRPA1 Sensory Neurobiology

PTP1B Inhibition

The compound acts as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. It demonstrates a Ki value of 1,330 nM [1]. In contrast, simpler analogs like 3-(allyloxy)-4,5-dibromothiophene-2-carboxylic acid are significantly less potent, with an IC50 of 2,500,000 nM (2.5 mM) against PTP1B [2]. The specific combination of the methylthio and allyloxy groups in the target compound is critical for this >1,800-fold improvement in potency, making it a more valuable starting point for developing PTP1B inhibitors.

PTP1B Inhibition
Cross-study comparable
Ki 1,330 nM
vs. IC50 2,500,000 nM for dibromo analog
Reported >1,800-fold potency advantage supports PTP1B inhibitor development studies
Competitive inhibition (pNPP substrate)
Diabetes Obesity Insulin Signaling PTP1B Metabolic Disease

PKM2 Activation in Cancer Metabolism

This compound is an activator of the M2 isoform of pyruvate kinase (PKM2), a crucial metabolic enzyme in cancer cells, with an EC50 of 92 nM [1]. This activation profile is distinct and mechanistically different from many other thiophene derivatives, which often act as inhibitors of various enzymes. For example, 5-(methylthio)thiophene-2-carboxylic acid is a weak inhibitor of PKM2 (IC50 = 10,000 nM) [2], highlighting a functional inversion of activity from inhibition to potent activation upon introduction of the 3-allyloxy group. This specific activation has been linked to inducing serine auxotrophy and rewiring cancer cell metabolism [3].

PKM2 Activation
Cross-study comparable
EC50 92 nM (Activation)
Reported functional switch from inhibitor to potent PKM2 activator; supports cancer metabolism research
Recombinant human PKM2 assay; linked to serine auxotrophy induction
Cancer Metabolism PKM2 Warburg Effect Serine Auxotrophy Allosteric Activator

Validated Applications for 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic Acid


Cancer Metabolism: PKM2 Activation

Researchers studying the Warburg effect and cancer cell metabolic reprogramming should prioritize this compound due to its potent PKM2 activation (EC50 = 92 nM) [1]. It is specifically suited for in vitro studies investigating the induction of serine auxotrophy and alterations in glycolysis in cancer cell lines [2]. This application is directly supported by its unique activation profile compared to PKM2 inhibitors like 5-(methylthio)thiophene-2-carboxylic acid.

Pain Research: TRPA1 Bidirectional Modulation

Neuroscience and pharmacology groups focused on TRPA1 ion channel biology can utilize this compound as a unique probe. Its dual agonist (EC50 = 1,700 nM) and antagonist (IC50 = 3,400 nM) activity [3] enables researchers to explore bidirectional modulation of the channel, a feature not available with standard selective agonists or antagonists. This makes it invaluable for mapping allosteric binding sites and understanding TRPA1's complex role in pain and inflammatory pathways.

Metabolic Disease: PTP1B Inhibitor Development

This compound serves as a significantly improved starting fragment for medicinal chemistry efforts targeting PTP1B for type 2 diabetes and obesity. Its Ki of 1,330 nM against PTP1B [4] represents a >1,800-fold potency enhancement over closely related thiophene analogs [5]. Researchers aiming to optimize PTP1B inhibitors will find this scaffold a more efficient and potent starting point, saving synthetic and screening time.

FBDD Library Expansion

For institutions and companies building diverse fragment libraries for high-throughput screening, 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid offers a validated 'privileged' thiophene scaffold. Its demonstrated ability to engage multiple therapeutically relevant targets (TRPA1, PTP1B, PKM2) [6] with a unique functional profile increases the probability of identifying novel hits across a wide range of screening campaigns, providing a higher return on investment for library procurement.

Application
Selection Property
Validation Focus
PKM2 activation studies in cancer metabolism
Reported PKM2 activation potency
Serine auxotrophy induction and glycolysis rewiring assays
TRPA1 ion channel pharmacology research
Dual agonist/antagonist profile
Bidirectional modulation and calcium flux endpoint assays
PTP1B inhibitor development (metabolic disease)
Potency-advantaged thiophene scaffold
Competitive inhibition and insulin signaling pathway assays
Fragment library expansion for HTS
Reported multi-target fragment scaffold
Screening against diverse target panels (kinases, phosphatases, ion channels)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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